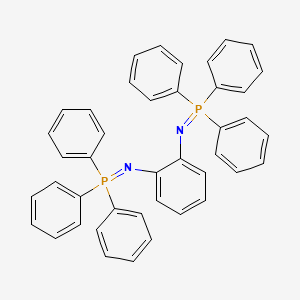
Triphenyl((2-((triphenylphosphoranylidene)amino)phenyl)imino)phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane is a complex organophosphorus compound with the molecular formula C42H34N2P2. This compound is known for its unique structure, which includes both phosphoranylidene and imino groups, making it a valuable reagent in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane typically involves the reaction of triphenylphosphine with an appropriate precursor containing the amino and imino groups. One common method is the reaction of triphenylphosphine with 2-aminobenzophenone, followed by the addition of triphenylphosphoranylidene chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Scientific Research Applications
Triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane involves its ability to form stable complexes with various substrates. The phosphoranylidene group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the imino group, which can stabilize the transition state and enhance the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler compound with similar reactivity but lacking the imino group.
Triphenylphosphoranylidene chloride: Another related compound used in similar types of reactions.
Bis(triphenylphosphoranylidene)ammonium chloride: A compound with two phosphoranylidene groups, offering different reactivity and applications.
Uniqueness
Triphenyl({2-[(triphenylphosphoranylidene)amino]phenyl}imino)phosphorane is unique due to its combination of phosphoranylidene and imino groups, which provides enhanced reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
CAS No. |
1753-97-5 |
|---|---|
Molecular Formula |
C42H34N2P2 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
triphenyl-[2-[(triphenyl-λ5-phosphanylidene)amino]phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C42H34N2P2/c1-7-21-35(22-8-1)45(36-23-9-2-10-24-36,37-25-11-3-12-26-37)43-41-33-19-20-34-42(41)44-46(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-34H |
InChI Key |
LPPJVOFEDUXLAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


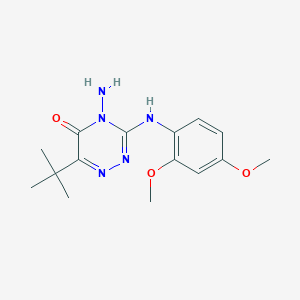
![N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086346.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15086353.png)
![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15086358.png)
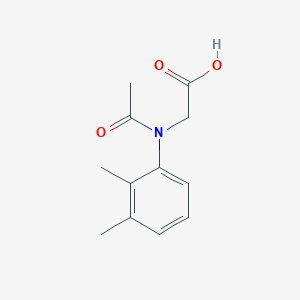
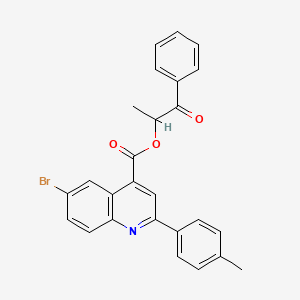
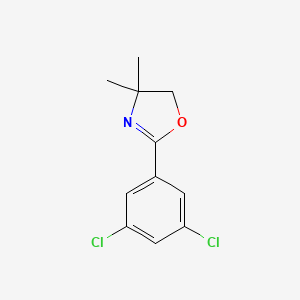
![N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086384.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086391.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086398.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15086401.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15086412.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086413.png)
